molecular formula C18H16O6 B3026765 Kaempferol 5,7,4'-trimethyl ether CAS No. 1098-92-6

Kaempferol 5,7,4'-trimethyl ether

Cat. No.: B3026765
CAS No.: 1098-92-6
M. Wt: 328.3 g/mol
InChI Key: SGPXJCVFCJANKN-UHFFFAOYSA-N
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Description

Kaempferol 5,7,4’-trimethyl ether, also known as 4’,5,7-trimethoxyflavonol, is a naturally occurring flavonoid compound. It is a derivative of kaempferol, a well-known flavonoid found in various plants. The molecular formula of Kaempferol 5,7,4’-trimethyl ether is C18H16O6, and it has a molecular weight of 328.32 g/mol . This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 5,7,4’-trimethyl ether can be synthesized through the methylation of kaempferol. The process involves the reaction of kaempferol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of Kaempferol 5,7,4’-trimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 5,7,4’-trimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kaempferol 5,7,4’-trimethyl ether .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Kaempferol 5,7,4’-trimethyl ether involves several molecular targets and pathways:

Comparison with Similar Compounds

Kaempferol 5,7,4’-trimethyl ether is unique due to its specific methylation pattern, which enhances its biological activity compared to other flavonoids. Similar compounds include:

Kaempferol 5,7,4’-trimethyl ether stands out due to its enhanced stability and bioavailability, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPXJCVFCJANKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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